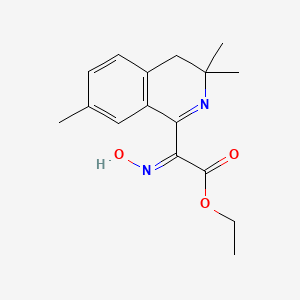
ethyl (2E)-(hydroxyimino)(3,3,7-trimethyl-3,4-dihydroisoquinolin-1-yl)ethanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-HYDROXYIMINO-2-(3,3,7-TRIMETHYL-3,4-DIHYDRO-1-ISOQUINOLINYL)ACETATE is a complex organic compound with a unique structure that combines an ethyl ester, a hydroxyimino group, and a dihydroisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-HYDROXYIMINO-2-(3,3,7-TRIMETHYL-3,4-DIHYDRO-1-ISOQUINOLINYL)ACETATE typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of an appropriate aldehyde with a hydroxylamine derivative to form the hydroxyimino group. This intermediate is then reacted with an ethyl ester and a dihydroisoquinoline derivative under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The scalability of the process is also considered to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-HYDROXYIMINO-2-(3,3,7-TRIMETHYL-3,4-DIHYDRO-1-ISOQUINOLINYL)ACETATE can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction of the hydroxyimino group can yield amine derivatives.
Substitution: The ethyl ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxime derivatives, amine derivatives, and substituted esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
ETHYL 2-HYDROXYIMINO-2-(3,3,7-TRIMETHYL-3,4-DIHYDRO-1-ISOQUINOLINYL)ACETATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 2-HYDROXYIMINO-2-(3,3,7-TRIMETHYL-3,4-DIHYDRO-1-ISOQUINOLINYL)ACETATE involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The dihydroisoquinoline moiety may interact with enzymes or receptors, modulating their function. These interactions can lead to various biological effects, depending on the specific context.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-HYDROXYIMINO-2-(3,3,7-TRIMETHYL-3,4-DIHYDRO-1-ISOQUINOLINYL)ACETATE: shares similarities with other hydroxyimino and dihydroisoquinoline derivatives.
ETHYL 2-HYDROXYIMINO-2-(3,3,7-TRIMETHYL-3,4-DIHYDRO-1-ISOQUINOLINYL)ACETATE: is unique due to its specific combination of functional groups and structural features.
Uniqueness
The uniqueness of ETHYL 2-HYDROXYIMINO-2-(3,3,7-TRIMETHYL-3,4-DIHYDRO-1-ISOQUINOLINYL)ACETATE lies in its potential to exhibit diverse chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C16H20N2O3 |
|---|---|
Molecular Weight |
288.34 g/mol |
IUPAC Name |
ethyl (2E)-2-hydroxyimino-2-(3,3,7-trimethyl-4H-isoquinolin-1-yl)acetate |
InChI |
InChI=1S/C16H20N2O3/c1-5-21-15(19)14(18-20)13-12-8-10(2)6-7-11(12)9-16(3,4)17-13/h6-8,20H,5,9H2,1-4H3/b18-14+ |
InChI Key |
AWFBLPWKUAFXFL-NBVRZTHBSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N/O)/C1=NC(CC2=C1C=C(C=C2)C)(C)C |
Canonical SMILES |
CCOC(=O)C(=NO)C1=NC(CC2=C1C=C(C=C2)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















